Bikalm

Description

Properties

Key on ui mechanism of action |

Imidazopyridines are thought to interact with the same GABA receptor/chloride channel complex as the benzodiazepines by high affinity with the "central-type" benzodiazepine receptors. Like the benzodiazepine hypnotic drugs, zolpidem appears to potentiate GABAergic transmission, thus increasing the frequency of chloride channel opening, resulting in the inhibition of neuronal excitation. Zolpidem appears to cause only sedation, but is devoid of significant myorelaxant, anxiolytic, & anticonvulsant activity. It also appears to be free of monoaminergic & histaminergic activity. Benzodiazepines exert both their clinical & side effects through nonselective interaction with a family of benzodiazepine recognition sites on neuronal membranes. One of these sites, the so-called benzodiazepine or omega site, appears to mediate sedation, whereas other sites may mediate anticonvulsant anxiolytic & other effects. Zolpidem appears to be relatively selective for the omega site. /Salt not specified/ Mutagenesis: Zolpidem did not have mutagenic activity in several tests including the Ames test, genotoxicity in mouse lymphoma cells in vitro, chromosomal aberrations in cultured human lymphocytes, unscheduled DNA synthesis in rat hepatocytes in vitro, and the micronucleus test in mice. /Salt not specified/ ... Whereas in the recommended dose range zolpidem almost exclusively binds to the alpha(1) subunit of the GABA(A) receptor associated with sleep promotion, in higher doses it also binds the alpha(2), alpha(3) & alpha(5) subunits typically targeted by benzodiazepines & associated with anxiolytic effects. ... /Salt not specified/ |

|---|---|

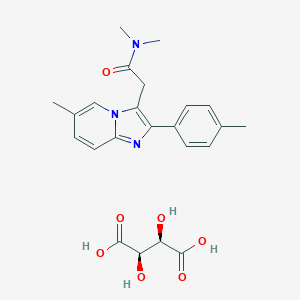

CAS No. |

103188-50-7 |

Molecular Formula |

C23H27N3O7 |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |

InChI |

InChI=1S/C19H21N3O.C4H6O6/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;5-1(3(7)8)2(6)4(9)10/h5-10,12H,11H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

NYVVVBWEVRSKIU-LREBCSMRSA-N |

SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |

melting_point |

196 °C /Zolpidem/ |

Pictograms |

Irritant; Environmental Hazard |

solubility |

Solubility in water (20 °C): 23 mg/ml |

Synonyms |

Ambien Amsic Bikalm Dalparan Imidazo(1,2-a)pyridine-3-acetamide, N,N,6-trimethyl-2-(4-methylphenyl)- N,N,6-trimethyl-2-(4-methylphenyl)imidazo(1,2a)pyridine-3-acetamide hemitartrate SL 80.0750 SL 800750 23 N SL-800750-23-N Stilnoct Stilnox zodormdura Zoldem Zolirin Zolpi Lich Zolpi-Lich zolpidem Zolpidem 1A Pharma Zolpidem AbZ Zolpidem Hemitartrate zolpidem tartrate Zolpimist Zolpinox |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Positive Allosteric Modulators on GABA-A Receptors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Bikalm" is not a recognized or publicly documented pharmaceutical agent or research compound in available scientific literature. Therefore, this guide will focus on the well-established mechanism of action of classical positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines (e.g., Diazepam) and Z-drugs (e.g., Zolpidem), to provide a representative and detailed technical overview.

Introduction to GABA-A Receptors and Allosteric Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] These receptors are ligand-gated ion channels that, upon binding the neurotransmitter GABA, open an intrinsic chloride ion channel.[2][3] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[2][3]

GABA-A receptors are pentameric structures assembled from a selection of 19 different subunits (e.g., α, β, γ).[1] The most common isoform in the brain consists of two α, two β, and one γ subunit.[4] This subunit diversity gives rise to a wide array of receptor subtypes with distinct physiological and pharmacological properties.[1]

Positive allosteric modulators (PAMs) are a class of compounds that do not activate the GABA-A receptor directly but bind to a site on the receptor distinct from the GABA binding site—known as an allosteric site.[2][3] This binding event induces a conformational change in the receptor that enhances the effect of GABA, typically by increasing the frequency or duration of channel opening.[3] This potentiation of GABAergic inhibition is the basis for the therapeutic effects of many anxiolytic, sedative, hypnotic, and anticonvulsant drugs.[2]

Quantitative Data on Receptor Binding and Potentiation

The affinity and efficacy of PAMs at GABA-A receptors are critical determinants of their pharmacological profiles. These parameters are typically quantified through radioligand binding assays and electrophysiological recordings.

Binding Affinities of Common PAMs

The binding affinity of a PAM for the GABA-A receptor is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate higher binding affinity. The affinity of many PAMs varies significantly between different GABA-A receptor subtypes, which is largely determined by the specific α subunit present.

Table 1: Binding Affinities (Ki/Kd) of Zolpidem for Different GABA-A Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki/Kd in nM) | Reference |

| α1-containing | 10 - 20 | [5] |

| α2-containing | 200 - 300 | [5] |

| α3-containing | 200 - 300 | [5] |

| α5-containing | 4,000 - 10,000 | [5] |

Table 2: Binding Affinities (Ki) of Diazepam for Different GABA-A Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki in nM) | Reference |

| α1β3γ2 | 16.6 ± 1.1 | |

| α2β3γ2 | 9.1 ± 0.6 | |

| α3β3γ2 | 9.0 ± 0.5 | |

| α5β3γ2 | 4.1 ± 0.2 |

Note: The specific Ki values for Diazepam can vary depending on the experimental conditions and the specific β subunit present.

Potentiation of GABA-Evoked Currents

The functional effect of PAMs is quantified by their ability to potentiate GABA-evoked chloride currents. This is often expressed as the half-maximal effective concentration (EC50) and the maximal potentiation.

Table 3: Electrophysiological Data for Diazepam at α1β2γ2 GABA-A Receptors

| Parameter | Value | Reference |

| GABA EC50 (in the absence of Diazepam) | 41.0 ± 3.0 µM | [6] |

| GABA EC50 (in the presence of 1 µM Diazepam) | 21.7 ± 2.7 µM | [6] |

| Diazepam-mediated activation EC50 | 64.8 ± 3.7 nM | [6] |

| Maximal potentiation of GABA currents | ~200% at concentrations below 10 µM | [7] |

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Site

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.

I. Materials:

-

Receptor Source: Membranes prepared from rat brain tissue or from cell lines (e.g., HEK293) stably expressing specific GABA-A receptor subtypes.

-

Radioligand: [3H]Flunitrazepam, a high-affinity benzodiazepine site radioligand.

-

Unlabeled Ligand for Non-specific Binding: A high concentration of a known benzodiazepine, such as Diazepam (e.g., 10 µM).

-

Test Compound: The compound for which the binding affinity is to be determined.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

II. Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in an ice-cold lysis buffer.

-

Perform differential centrifugation to isolate the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes + [3H]Flunitrazepam (at a concentration near its Kd, typically 1-2 nM).

-

Non-specific Binding: Receptor membranes + [3H]Flunitrazepam + a high concentration of unlabeled Diazepam.

-

Competition Binding: Receptor membranes + [3H]Flunitrazepam + varying concentrations of the test compound.

-

-

-

Incubation:

-

Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of GABA-evoked currents by a test compound.

I. Materials:

-

Cells: Neurons in primary culture or cell lines expressing the GABA-A receptor subtype of interest.

-

External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).

-

Internal Solution: Mimicking the intracellular ionic composition (e.g., K-gluconate, KCl, MgCl2, EGTA, ATP, GTP, HEPES).

-

GABA Stock Solution: For preparing different concentrations to apply to the cells.

-

Test Compound Stock Solution: The PAM to be tested.

-

Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

II. Procedure:

-

Cell Preparation:

-

Plate the cells on coverslips for recording.

-

-

Pipette Preparation:

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Under the microscope, approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Use a rapid solution exchange system to apply GABA and the test compound to the cell.

-

First, establish a stable baseline response by applying a low concentration of GABA (e.g., EC10-EC20) for a short duration.

-

Co-apply the same concentration of GABA with varying concentrations of the test compound to measure the potentiation of the current.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

-

Calculate the percentage potentiation for each concentration of the test compound.

-

Plot the percentage potentiation as a function of the test compound concentration to generate a dose-response curve and determine the EC50 and maximal potentiation.

-

Visualizations of Signaling Pathways and Workflows

GABA-A Receptor Signaling Pathway

Caption: GABA-A receptor signaling pathway with positive allosteric modulation.

Experimental Workflow for PAM Characterization

Caption: Experimental workflow for characterizing a novel GABA-A receptor PAM.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA Receptor Subunit Composition and Functional Properties of Cl− Channels with Differential Sensitivity to Zolpidem in Embryonic Rat Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Dose Benzodiazepines Positively Modulate GABAA Receptors via a Flumazenil-Insensitive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Zolpidem as a Selective Alpha-1 Subunit Modulator of GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolpidem, a widely prescribed hypnotic agent, exerts its therapeutic effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Its clinical profile, characterized by potent sedative effects with minimal anxiolytic and myorelaxant properties, is attributed to its remarkable selectivity for GABA-A receptors containing the α1 subunit. This technical guide provides an in-depth exploration of the molecular pharmacology of Zolpidem, focusing on its selective interaction with the α1 subunit. We present a comprehensive summary of its binding affinity and functional potency across various GABA-A receptor subtypes, detailed experimental protocols for characterizing its activity, and a visual representation of the downstream signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on GABA-A receptor modulators.

Introduction

The GABA-A receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor's vast heterogeneity, arising from the combinatorial assembly of different subunit isoforms (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ), gives rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties. This diversity presents a significant opportunity for the development of subtype-selective drugs with improved therapeutic profiles and reduced side effects.

Zolpidem, an imidazopyridine, stands as a prime example of a successful subtype-selective modulator. Unlike classical benzodiazepines that bind with high affinity to multiple α subunits (α1, α2, α3, and α5), Zolpidem demonstrates a pronounced preference for receptors incorporating the α1 subunit.[1] This selectivity is the molecular basis for its potent hypnotic effects, as the α1 subunit is highly expressed in brain regions involved in the regulation of sleep, such as the thalamic reticular nucleus and the cerebral cortex.[1][2]

This guide will delve into the quantitative pharmacology, experimental characterization, and downstream signaling consequences of Zolpidem's selective modulation of α1-containing GABA-A receptors.

Quantitative Pharmacology of Zolpidem

The selectivity of Zolpidem for the α1 subunit is evident from both radioligand binding assays and functional electrophysiological studies. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Zolpidem for various recombinant GABA-A receptor subunit combinations.

| Receptor Subunit Composition | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference(s) |

| α1β2γ2 | 20 - 41 | ~100 - 230 | [1][2][3] |

| α2β1γ2 / α2β2γ2 | 400 - 765 | ~500 - 800 | [1][2] |

| α3β1γ2 | 400 - 2150 | ~500 - 800 | [1][2] |

| α5β1γ2 / α5β3γ2 | > 5000 - > 10,000 | Inactive | [1][2] |

Table 1: Binding Affinity and Functional Potency of Zolpidem for different GABA-A Receptor Subtypes. Note that values can vary depending on the experimental conditions and cell expression systems used.

Molecular Basis of α1-Selectivity

The preferential binding of Zolpidem to the α1 subunit is determined by specific amino acid residues within the benzodiazepine binding site, located at the interface between the α and γ subunits. Site-directed mutagenesis studies have identified key residues on both the α1 and γ2 subunits that are critical for high-affinity Zolpidem binding. A histidine residue at position 101 of the α1 subunit (α1H101) is a major determinant of high affinity for Zolpidem.[2] Mutation of this residue to arginine, as seen in α1(H101R) knock-in mice, virtually abolishes Zolpidem binding and its sedative effects, confirming the crucial role of this residue.[2]

Downstream Signaling Pathway

Zolpidem acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site distinct from the GABA binding site and enhances the receptor's response to GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions (Cl-) into the neuron, resulting in hyperpolarization of the cell membrane and subsequent neuronal inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize Zolpidem as a selective α1 subunit modulator.

Expression of Recombinant GABA-A Receptors in HEK293 Cells

This protocol describes the transient transfection of Human Embryonic Kidney (HEK) 293 cells to express specific GABA-A receptor subunit combinations for subsequent binding or electrophysiological assays.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmids containing cDNAs for the desired GABA-A receptor subunits (e.g., pCI-neo-α1, pCI-neo-β2, pCI-neo-γ2)

-

Transfection reagent (e.g., Calcium Phosphate Transfection Kit, Lipofectamine)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Culture: Maintain HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

Plasmid DNA Preparation: Purify high-quality plasmid DNA for each subunit. For a typical transfection of a 10 cm dish, use a total of 10-15 µg of DNA with a subunit ratio of 1:1:1 (α:β:γ).

-

Transfection:

-

One day before transfection, seed HEK293 cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.

-

On the day of transfection, replace the medium with fresh, pre-warmed DMEM.

-

Prepare the DNA-transfection reagent complex according to the manufacturer's protocol.

-

Add the complex dropwise to the cells and gently swirl the dish to ensure even distribution.

-

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for receptor expression.

-

Harvesting:

-

For binding assays, wash the cells with ice-cold PBS, scrape them into a centrifuge tube, and proceed with membrane preparation.

-

For electrophysiology, cells can be used directly on the coverslips they were grown on.

-

Radioligand Binding Assay

This protocol details a competitive binding assay using [3H]flumazenil to determine the affinity (Ki) of Zolpidem for different GABA-A receptor subtypes expressed in HEK293 cells.

Materials:

-

Membrane preparations from HEK293 cells expressing the GABA-A receptor subtype of interest.

-

[3H]flumazenil (specific activity ~80 Ci/mmol)

-

Unlabeled Zolpidem

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Unlabeled flumazenil or diazepam (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize harvested cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet several times by resuspension and centrifugation. Finally, resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [3H]flumazenil (e.g., 1 nM final concentration), and binding buffer.

-

Non-specific Binding: Membrane preparation, [3H]flumazenil, and a high concentration of unlabeled flumazenil or diazepam (e.g., 10 µM).

-

Competition: Membrane preparation, [3H]flumazenil, and varying concentrations of Zolpidem (e.g., 0.1 nM to 10 µM).

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Zolpidem concentration.

-

Determine the IC50 value (the concentration of Zolpidem that inhibits 50% of specific [3H]flumazenil binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]flumazenil and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of Zolpidem's effect on GABA-A receptors expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GABA-A receptor subunits

-

Nanoliter injector

-

TEVC setup (amplifier, micromanipulators, recording chamber, perfusion system)

-

Recording electrodes (filled with 3 M KCl)

-

Recording solution (e.g., ND96)

-

GABA

-

Zolpidem

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate oocytes from a female Xenopus laevis. Inject each oocyte with a mixture of cRNAs for the desired subunits (e.g., 50 nL total volume).

-

Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-7 days to allow for receptor expression.

-

Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC5-EC10).

-

To determine the potentiation by Zolpidem, co-apply the same concentration of GABA with varying concentrations of Zolpidem.

-

Record the peak current response for each concentration.

-

-

Data Analysis:

-

Normalize the potentiated currents to the baseline GABA current.

-

Plot the normalized current potentiation against the logarithm of the Zolpidem concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the EC50 (the concentration of Zolpidem that produces 50% of the maximal potentiation).

-

Conclusion

Zolpidem's clinical efficacy as a hypnotic is intrinsically linked to its selective positive allosteric modulation of α1-containing GABA-A receptors. This selectivity results in a pharmacological profile that is distinct from non-selective benzodiazepines, offering a powerful tool for dissecting the physiological roles of different GABA-A receptor subtypes. The experimental protocols detailed in this guide provide a framework for the continued investigation of Zolpidem and the development of novel, even more selective, modulators of the GABA-A receptor for the treatment of sleep disorders and other neurological conditions. The continued exploration of the structure-activity relationships of compounds like Zolpidem will undoubtedly pave the way for the next generation of targeted therapeutics.

References

- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 2. Site-directed mutagenesis of N-linked glycosylation sites on the gamma-aminobutyric acid type A receptor alpha 1 subunit. | J. Craig Venter Institute [jcvi.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Central Nervous System Pharmacodynamics of Zolpidem

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Zolpidem within the central nervous system (CNS). Zolpidem, marketed under various trade names including Bikalm and Ambien, is a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia. Its therapeutic effects are mediated by a distinct interaction with GABA-A receptors, leading to sedative and hypnotic outcomes.

Mechanism of Action

Zolpidem is a positive allosteric modulator of the gamma-aminobutyric acid (GABA)-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. Unlike traditional benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, Zolpidem exhibits a high affinity for receptors containing the α1 subunit. This selective binding enhances the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and ultimately, a decrease in neuronal excitability. This potentiation of GABAergic transmission is the fundamental mechanism underlying Zolpidem's sedative properties. The drug's preference for α1-containing receptors may explain its relatively weak anxiolytic, myorelaxant, and anticonvulsant effects compared to benzodiazepines.

Receptor Binding Profile

The affinity of Zolpidem for different GABA-A receptor subtypes has been quantified through various radioligand binding assays. The dissociation constant (Ki) is a measure of the binding affinity, with lower values indicating a stronger binding affinity.

| Receptor Subtype Composition | Binding Affinity (Ki, nM) | Reference Tissue/Cell |

| GABA-A α1β3γ2 | 41 | HEK293 Cells |

| GABA-A α2β2γ2 | 765 | HEK293 Cells |

| GABA-A α3β1γ2 | 2149.5 | HEK293 Cells |

| GABA-A α5β1γ2 | > 10,000 | HEK293 Cells |

| GABA-A (Type I - ω1) | 25 | Rat Hippocampus |

| GABA-A (Type II - ω2) | 380 (α3) | Rat Cerebral Cortex |

Data compiled from publicly available binding profile databases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by Zolpidem and a general workflow for assessing its effects on neuronal activity.

Quantitative Effects on Neuronal Activity

Studies utilizing techniques such as in vivo calcium imaging and ex vivo electrophysiology have provided quantitative data on Zolpidem's effects on neuronal function.

| Experimental Paradigm | Key Parameter Measured | Effect of Zolpidem | Magnitude of Effect |

| In Vivo Calcium Imaging (Mouse Hippocampus) | Frequency of Calcium Transients | Decrease | ~71% reduction at 10 mg/kg |

| Ex Vivo Electrophysiology (Rat Globus Pallidus) | mIPSC Half Decay Time | Increase | ~30% prolongation at 100 nM |

| Ex Vivo Electrophysiology (Rat Globus Pallidus) | sIPSC Half Decay Time | Increase | ~18% prolongation at 100 nM |

mIPSC: miniature Inhibitory Postsynaptic Current; sIPSC: spontaneous Inhibitory Postsynaptic Current.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the CNS pharmacodynamics of Zolpidem.

5.1. In Vivo Calcium Imaging in Freely Behaving Mice

-

Objective: To measure the effect of Zolpidem on the activity of a large population of neurons in a specific brain region (e.g., hippocampus) in an awake, behaving animal.

-

Animal Model: Male C57BL/6 mice (8-12 weeks old).

-

Surgical Procedure:

-

An adeno-associated viral vector expressing a calcium indicator (e.g., GCaMP3) under a neuron-specific promoter (e.g., CaMKII) is stereotactically injected into the target brain region (e.g., CA1 of the hippocampus).

-

A gradient refractive index (GRIN) lens is implanted above the injection site.

-

A baseplate for a miniaturized fluorescence microscope is secured to the skull.

-

-

Experimental Session:

-

After a recovery period, mice are habituated to the microscope attachment.

-

A baseline imaging session is conducted after administration of a vehicle (e.g., saline, subcutaneous). Data is typically collected for 30-45 minutes.

-

Zolpidem (e.g., 10 mg/kg, subcutaneous) is administered, and a second imaging session of the same duration is performed.[1][2]

-

-

Data Analysis:

-

Raw fluorescence videos are processed to correct for motion artifacts.

-

An algorithm (e.g., PCA/ICA) is used to identify individual neurons (regions of interest).

-

The fluorescence trace for each neuron is extracted, and calcium transients are detected.

-

The frequency of calcium transients per neuron is calculated for both the vehicle and Zolpidem conditions and compared statistically (e.g., Wilcoxon Signed Rank Test).[1][2][3]

-

5.2. Ex Vivo Electrophysiology (Brain Slice Patch-Clamp)

-

Objective: To measure the effect of Zolpidem on synaptic inhibition at the single-cell level.

-

Animal Model: Sprague-Dawley rats.

-

Brain Slice Preparation:

-

The animal is anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF).

-

Coronal slices (e.g., 250 µm thick) containing the region of interest (e.g., globus pallidus) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated ACSF at room temperature.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with ACSF.

-

Whole-cell patch-clamp recordings are obtained from individual neurons.

-

Spontaneous or miniature inhibitory postsynaptic currents (sIPSCs or mIPSCs) are recorded in voltage-clamp mode.

-

A stable baseline of synaptic activity is recorded.

-

Zolpidem (e.g., 100 nM) is bath-applied to the slice, and recordings are continued.[4]

-

-

Data Analysis:

-

Individual IPSC events are detected and analyzed for amplitude, frequency, and decay kinetics.

-

The half-decay time of IPSCs before and after Zolpidem application is compared using statistical tests (e.g., t-test).[4]

-

Conclusion

The pharmacodynamic profile of Zolpidem in the central nervous system is characterized by its selective positive allosteric modulation of GABA-A receptors containing the α1 subunit. This selectivity results in potent sedative and hypnotic effects with a reduced side-effect profile compared to non-selective benzodiazepines. Quantitative in vivo and ex vivo studies have confirmed its mechanism of action, demonstrating a significant reduction in neuronal activity and a potentiation of inhibitory synaptic transmission. The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of novel therapeutics targeting the GABAergic system.

References

- 1. Zolpidem Reduces Hippocampal Neuronal Activity in Freely Behaving Mice: A Large Scale Calcium Imaging Study with Miniaturized Fluorescence Microscope | PLOS One [journals.plos.org]

- 2. Zolpidem Reduces Hippocampal Neuronal Activity in Freely Behaving Mice: A Large Scale Calcium Imaging Study with Miniaturized Fluorescence Microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zolpidem Reduces Hippocampal Neuronal Activity in Freely Behaving Mice: A Large Scale Calcium Imaging Study with Miniaturized Fluorescence Microscope | PLOS One [journals.plos.org]

- 4. Electrophysiological and behavioral effects of zolpidem in rat globus pallidus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Zolpidem for Benzodiazepine Receptors

Disclaimer: The compound "Bikalm" referenced in the initial request did not yield specific scientific data. Therefore, this guide focuses on Zolpidem, a widely researched nonbenzodiazepine hypnotic that acts on the benzodiazepine binding site of the GABA-A receptor, as a representative compound for this class.

This technical guide provides a comprehensive overview of the binding affinity of Zolpidem for its target, the benzodiazepine site on the γ-aminobutyric acid type A (GABA-A) receptor. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Introduction to Zolpidem and the GABA-A Receptor

Zolpidem is an imidazopyridine that acts as a positive allosteric modulator of the GABA-A receptor.[1] It is clinically used as a hypnotic agent for the treatment of insomnia.[2] Unlike classical benzodiazepines, Zolpidem exhibits a degree of selectivity for GABA-A receptor subtypes, which is believed to underlie its specific hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties.[1]

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The receptor is composed of various subunits (e.g., α, β, γ), and the specific combination of these subunits determines its pharmacological properties. The binding site for benzodiazepines and nonbenzodiazepines like Zolpidem is located at the interface between the α and γ subunits.

Quantitative Binding Affinity of Zolpidem

The binding affinity of Zolpidem for different GABA-A receptor subtypes is typically determined through radioligand competition binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. Zolpidem demonstrates a notable selectivity for GABA-A receptors containing the α1 subunit.[1][2][3][4]

The following table summarizes the Ki values of Zolpidem for various human GABA-A receptor subunit combinations.

| Receptor Subunit Combination | Ki (nM) | Reference Tissue/Cell Line |

| α1β3γ2 | 41 | HEK293 |

| α1β1γ2 | 111.9 | - |

| α2β1γ2 | 760.6 | - |

| α2β2γ2 | 765 | HEK293 |

| α3β1γ2 | 2149.5 | - |

| α5β1γ2 | > 10,000 | - |

| α4β3γ2 | > 10,000 | - |

| α6β3γ2 | > 10,000 | - |

| α1-containing receptors (general) | 10–20 | Adult Rat Brain |

| α2- and α3-containing receptors (general) | 200–300 | Adult Rat Brain |

| α5-containing receptors (general) | 4,000–10,000 | Adult Rat Brain |

Data compiled from multiple sources.[1][5]

Experimental Protocol: Radioligand Competition Binding Assay

The determination of Zolpidem's binding affinity is commonly achieved through a competitive radioligand binding assay using a radiolabeled ligand that binds to the benzodiazepine site, such as [3H]-Flumazenil.

Objective: To determine the Ki of Zolpidem for specific GABA-A receptor subtypes expressed in a cell line or present in tissue homogenates.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the desired GABA-A receptor subunit combination or rat cortical membrane preparations.

-

Radioligand: [3H]-Flumazenil.

-

Test Compound: Zolpidem.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam (e.g., 100 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

Perform the assay in a 96-well plate with a final volume of 0.5 mL per well.

-

To each well, add the following in order:

-

Assay buffer.

-

A range of concentrations of Zolpidem.

-

A fixed concentration of [3H]-Flumazenil (typically at or below its Kd, e.g., 1 nM).

-

The membrane preparation (e.g., 100 µg of protein).

-

-

For determining total binding, omit Zolpidem.

-

For determining non-specific binding, add a saturating concentration of Diazepam instead of Zolpidem.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[6]

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Zolpidem concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Zolpidem that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory effect of Zolpidem.

Caption: GABA-A receptor signaling pathway modulated by Zolpidem.

The diagram below outlines the key steps in a radioligand competition binding assay.

Caption: Workflow for a radioligand competition binding assay.

References

- 1. Zolpidem - Wikipedia [en.wikipedia.org]

- 2. Differential effects of short- and long-term zolpidem treatment on recombinant α1β2γ2s subtype of GABAA receptors in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA Receptor Subunit Composition and Functional Properties of Cl− Channels with Differential Sensitivity to Zolpidem in Embryonic Rat Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

The Neurochemical Landscape of Zolpidem: A Technical Guide to its Effects on Sleep Pathways

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the neurochemical effects of Zolpidem, a widely prescribed hypnotic agent, on the intricate neural pathways governing sleep. By synthesizing data from preclinical and clinical studies, this document elucidates the molecular mechanisms, receptor interactions, and downstream neurophysiological consequences of Zolpidem administration. It is intended to serve as a comprehensive resource for professionals engaged in sleep research and the development of novel hypnotic therapeutics.

Executive Summary

Zolpidem, a non-benzodiazepine hypnotic of the imidazopyridine class, exerts its primary therapeutic effects by modulating the gamma-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter network in the central nervous system. Its clinical efficacy in reducing sleep latency and improving sleep continuity is attributed to its selective positive allosteric modulation of GABA-A receptors. This guide details Zolpidem's preferential binding to specific GABA-A receptor subtypes, its impact on neuronal excitability, and its influence on the architecture of sleep. Furthermore, it explores the broader neurochemical sequelae, including interactions with key arousal systems and the recently discovered impact on the brain's waste clearance mechanisms.

Core Mechanism of Action: Potentiation of GABAergic Inhibition

Zolpidem's hypnotic properties stem from its action as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor.[1][2] Unlike classical benzodiazepines, Zolpidem does not bind indiscriminately to all receptor subtypes.[1] Its primary action is to enhance the effect of endogenous GABA, leading to an increased frequency of chloride (Cl-) channel opening.[3] This influx of chloride ions results in hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus producing a state of generalized neuronal inhibition and sedation.[1]

Quantitative Pharmacology: Receptor Subtype Selectivity

A defining feature of Zolpidem is its high affinity for GABA-A receptors containing the α1 subunit, which are densely expressed in brain regions implicated in sleep regulation.[2][4] It exhibits approximately 10-fold lower affinity for receptors with α2 and α3 subunits and has negligible affinity for those containing the α5 subunit.[2][5] This selectivity is thought to underlie its potent hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties, which are primarily mediated by α2, α3, and α5-containing receptors.[1][5]

| Parameter | GABA-A Receptor Subtype (Human) | Value (nM) | Reference(s) |

| Binding Affinity (Ki) | α1β3γ2 | 20 - 41 | [2][5] |

| α2β1γ2 | 400 - 760.6 | [2][5] | |

| α3β1γ2 | 380 - 2149.5 | [2][5] | |

| α5β1γ2 | > 5,000 | [2][5] | |

| Dissociation Constant (Kd) | α1-containing receptors | 10 - 20 | [6] |

| α2/α3-containing receptors | 200 - 300 | [6] | |

| α5-containing receptors | 4,000 - 10,000 | [6] |

Table 1: Summary of Zolpidem's Binding Affinity for GABA-A Receptor Subtypes. Ki (inhibitory constant) and Kd (dissociation constant) values indicate the concentration required to occupy 50% of receptors. Lower values denote higher affinity.

Neurophysiological Effects

Impact on Sleep Architecture

Polysomnographic (PSG) studies have consistently demonstrated that Zolpidem significantly alters sleep architecture to promote sleep initiation and maintenance. The primary effects include a reduction in sleep latency and an increase in total sleep time.[7][8] Its effects on specific sleep stages can vary across studies, but it generally preserves or slightly increases slow-wave sleep (SWS), particularly in the first part of the night, without significantly suppressing REM sleep at therapeutic doses.[7][9][10]

| Sleep Parameter | Effect of Zolpidem (10 mg) | Quantitative Finding Example | Reference(s) |

| Sleep Latency | ↓ (Decreased) | Reduced by ~11-14 minutes vs. placebo | [1][11] |

| Total Sleep Time (TST) | ↑ (Increased) | Increased TST | [7][12] |

| Sleep Efficiency (SE) | ↑ (Increased) | Improved from ~79% to ~90% | [11] |

| Wake After Sleep Onset (WASO) | ↓ (Decreased) | Decreased number of awakenings | [7][8] |

| Stage 2 Sleep | ↑ (Increased) | Significantly increased percentage of Stage 2 | [9][12] |

| Slow-Wave Sleep (SWS; Stages 3+4) | ↑ or ↔ (Increased or No Change) | Increased SWS, especially in the first half of the night | [7][9] |

| REM Sleep | ↔ or ↓ (No Change or Decreased) | Generally no effect at 10 mg; potential decrease at higher doses | [7][8][10] |

Table 2: Summary of Zolpidem's Effects on Human Sleep Architecture from Polysomnography Studies.

Modulation of Neuronal Firing

At a cellular level, Zolpidem's enhancement of GABAergic inhibition leads to a direct suppression of neuronal activity. Studies in freely behaving mice have shown that a sleep-inducing dose of Zolpidem strongly suppresses calcium signaling in CA1 hippocampal neurons.[13] In cortical neurons, Zolpidem selectively reduces high-frequency action potential firing during active network states, an effect mediated specifically through α1-containing GABA-A receptors.[14] This targeted suppression of hyperactivity may contribute to its ability to facilitate the transition to sleep.

Interaction with Arousal Systems

Zolpidem's hypnotic effects are not solely due to global inhibition but also involve the targeted suppression of key wake-promoting (arousal) systems.

-

Histaminergic System: The tuberomammillary nucleus (TMN) of the hypothalamus contains the brain's sole source of histamine, a potent wake-promoting neurotransmitter.[8][15] These neurons are inhibited by GABAergic inputs.[6] Research has shown that Zolpidem enhances this GABAergic transmission onto histamine neurons, and this action is sufficient to reduce the latency to NREM sleep.[6][15] This suggests that a key component of Zolpidem's efficacy is the targeted inhibition of the histaminergic arousal hub.

-

Noradrenergic System & Glymphatic Flow: The locus coeruleus is the principal site for synthesizing norepinephrine (NE), another critical neurotransmitter for arousal.[16] During natural non-REM sleep, slow, synchronized oscillations in NE levels drive rhythmic contractions of blood vessels (vasomotion).[5][17] This process acts as a pump for the glymphatic system, which is responsible for clearing metabolic waste products from the brain.[5][17] Recent studies in animal models have revealed that Zolpidem suppresses these crucial NE oscillations.[5][17] While Zolpidem effectively induces sleep, this suppression leads to a significant reduction in glymphatic clearance, raising questions about the long-term consequences of its use on brain health.[1][10][18]

Key Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This method is used to determine the binding affinity (Ki or Kd) of Zolpidem for different GABA-A receptor subtypes.

-

Objective: To quantify the interaction between Zolpidem and specific receptor targets.

-

Materials:

-

Membrane preparations from rat cerebral cortex or HEK293 cells expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.).

-

Radioligand, typically [3H]-flumazenil, which binds to the benzodiazepine site.

-

Unlabeled Zolpidem at various concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Incubation: Aliquots of the membrane preparation (containing a specific protein concentration, e.g., 100 µg) are incubated with a fixed concentration of the radioligand ([3H]-flumazenil) and varying concentrations of unlabeled Zolpidem.[12]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 30-60 minutes at a controlled temperature).[12]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed rapidly with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific radioligand binding against the concentration of unlabeled Zolpidem. The IC50 value (concentration of Zolpidem that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the effect of Zolpidem on inhibitory postsynaptic currents (IPSCs) in individual neurons.

-

Objective: To characterize the functional modulation of GABA-A receptor-mediated currents by Zolpidem.

-

Preparation: Neuronal cultures or acute brain slices (e.g., from hippocampus or cortex) are prepared.

-

Recording:

-

A glass micropipette filled with an intracellular solution is brought into contact with the membrane of a neuron.[19]

-

A tight "giga-ohm" seal is formed, and the membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential (voltage-clamp) and measurement of ionic currents.[9][19]

-

The neuron is held at a specific voltage (e.g., 0 mV) to isolate GABAergic IPSCs.

-

-

Procedure:

-

Baseline spontaneous or evoked IPSCs are recorded.

-

Zolpidem is applied to the bath solution at a known concentration.

-

Changes in the properties of the IPSCs are recorded. Typically, Zolpidem prolongs the decay time of the IPSCs without affecting their peak amplitude, indicating it enhances the duration of GABA's inhibitory effect.[13]

-

Polysomnography (PSG) in Clinical Trials

PSG is the gold standard for objectively measuring sleep and is used in clinical trials to assess the efficacy of hypnotics like Zolpidem.

-

Objective: To quantify the effects of Zolpidem on sleep continuity, architecture, and quality in human subjects.

-

Methodology:

-

Subject Preparation: Subjects undergo an adaptation night in a sleep laboratory to acclimate to the environment. Electrodes are attached to the scalp (electroencephalogram - EEG), the outer corners of the eyes (electrooculogram - EOG), and the chin (electromyogram - EMG).

-

Recording: Continuous recordings of EEG, EOG, and EMG are collected throughout the night. Other physiological parameters like heart rate, respiration, and oxygen saturation may also be monitored.

-

Study Design: A double-blind, placebo-controlled, crossover or parallel-group design is typically used. Subjects receive either placebo or Zolpidem (e.g., 10 mg) on different nights.[2][3][20]

-

Sleep Scoring: The PSG recordings are divided into 30-second epochs and manually or semi-automatically scored based on standardized criteria (e.g., Rechtschaffen & Kales) to determine sleep stages (Wake, N1, N2, N3/SWS, REM).[2][20]

-

Data Analysis: Key sleep parameters (see Table 2) are calculated for both placebo and Zolpidem conditions and compared statistically to determine the drug's effects.

-

Conclusion and Future Directions

Zolpidem's neurochemical profile is characterized by its potent and selective modulation of α1-containing GABA-A receptors. This selectivity effectively enhances GABAergic inhibition in key sleep-regulating circuits, leading to a rapid onset of sleep with generally favorable effects on sleep architecture. However, emerging research highlights a more complex picture, where Zolpidem's powerful sedative action may come at the cost of disrupting other critical neurophysiological processes, such as the norepinephrine-driven glymphatic clearance system.

For drug development professionals, Zolpidem serves as a crucial benchmark. Future research should aim to develop hypnotics that can replicate Zolpidem's efficacy in promoting sleep while minimizing off-target effects and preserving the natural, restorative functions of sleep, including waste clearance. A deeper understanding of the interplay between GABAergic modulation and the dynamics of arousal systems will be paramount in designing the next generation of safer and more effective treatments for insomnia.

References

- 1. youtube.com [youtube.com]

- 2. Evaluation of automated and semi-automated scoring of polysomnographic recordings from a clinical trial using zolpidem in the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Structural determinants for high-affinity zolpidem binding to GABA-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norepinephrine-mediated slow vasomotion drives glymphatic clearance during sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sleep and Sedative States Induced by Targeting the Histamine and Noradrenergic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of zolpidem on the architecture and cyclical structure of sleep in poor sleepers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disorders of Sleep and Wakefulness and Their Treatment: Neurotransmitter Networks for Histamine and Orexin (Chapter 10) - Stahl's Essential Psychopharmacology [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. psypost.org [psypost.org]

- 11. jcsm.aasm.org [jcsm.aasm.org]

- 12. brieflands.com [brieflands.com]

- 13. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiology with iPSC-derived neurons [protocols.io]

- 15. academic.oup.com [academic.oup.com]

- 16. Good Night and Good Luck: Norepinephrine in Sleep Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Common Sleep Aid May Leave Behind a Dirty Brain | URMC Newsroom [urmc.rochester.edu]

- 18. neurosciencenews.com [neurosciencenews.com]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. researchgate.net [researchgate.net]

Investigating the Hypnotic Properties of Zopiclone in Preclinical Models: An In-depth Technical Guide

Disclaimer: The compound "Bikalm" is a trade name for the hypnotic agent zopiclone. As preclinical data for the specific brand "this compound" is not publicly available, this technical guide focuses on the active ingredient, zopiclone, for which a substantial body of preclinical research exists.

This guide provides a comprehensive overview of the preclinical evaluation of zopiclone, a non-benzodiazepine hypnotic agent of the cyclopyrrolone class. It is intended for researchers, scientists, and drug development professionals interested in the methodologies and data associated with assessing the hypnotic properties of such compounds.

Mechanism of Action: Allosteric Modulation of GABA-A Receptors

Zopiclone exerts its hypnotic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. Unlike benzodiazepines, which bind non-selectively to various GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits, zopiclone exhibits a degree of preferential binding, particularly to receptors containing the α1 subunit. This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus producing a central nervous system depressant effect characterized by sedation and hypnosis.

Caption: Signaling pathway of Zopiclone at the GABA-A receptor.

Experimental Protocols for Preclinical Assessment

The hypnotic properties of zopiclone have been extensively studied in various animal models. The following outlines a typical experimental protocol for evaluating a novel hypnotic agent, using zopiclone as a reference.

1. Animal Models and Housing:

-

Species: Male Wistar rats (250-300g) or male C57BL/6 mice (25-30g) are commonly used.

-

Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water are available ad libitum.

-

Acclimatization: A minimum of one week of acclimatization to the housing conditions is required before any experimental procedures.

2. Drug Administration:

-

Compound: Zopiclone is typically dissolved in a vehicle such as saline containing a small percentage of Tween 80 to aid solubility.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage (p.o.) can also be used to model the clinical route of administration.

-

Dosage: A range of doses is typically evaluated to establish a dose-response relationship. For zopiclone in rats, doses might range from 1 to 10 mg/kg.

3. Assessment of Hypnotic Effects:

-

Loss of Righting Reflex (LORR): This is a primary behavioral measure of hypnosis in rodents.

-

Procedure: Immediately after drug administration, each animal is placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a set time (e.g., 30 seconds) is considered the onset of hypnosis.

-

Sleep Latency: The time from drug administration to the LORR.

-

Sleep Duration: The time from the LORR until the animal spontaneously regains the righting reflex.

-

-

Electroencephalography (EEG) and Electromyography (EMG) Recording: For a more detailed analysis of sleep architecture, surgical implantation of EEG and EMG electrodes is performed.

-

Surgery: Under anesthesia, stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices for EEG recording. Wire electrodes are inserted into the nuchal muscles for EMG recording. Animals are allowed a recovery period of at least one week.

-

Recording: On the day of the experiment, animals are connected to a recording system, and baseline sleep-wake patterns are recorded. Following drug administration, continuous EEG and EMG recordings are made for several hours.

-

Sleep Stage Analysis: The recordings are scored in epochs (e.g., 10 seconds) and classified into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG characteristics.

-

Caption: Experimental workflow for preclinical hypnotic assessment.

Quantitative Data from Preclinical Studies

The following tables summarize representative quantitative data from preclinical studies of zopiclone.

Table 1: Effect of Zopiclone on Sleep Latency and Duration in Rats (LORR)

| Dose (mg/kg, i.p.) | N | Sleep Latency (minutes) | Sleep Duration (minutes) |

| Vehicle | 8 | > 60 | 0 |

| 2.5 | 8 | 15.2 ± 2.1 | 25.6 ± 4.3 |

| 5.0 | 8 | 8.7 ± 1.5 | 58.9 ± 6.7 |

| 10.0 | 8 | 4.1 ± 0.9 | 95.3 ± 8.2 |

Data are presented as mean ± SEM and are hypothetical representations based on published literature.

Table 2: Effect of Zopiclone on Sleep Architecture in Rats (EEG/EMG)

| Treatment (5 mg/kg, p.o.) | N | Total NREM Sleep (minutes) | Total REM Sleep (minutes) | NREM Latency (minutes) | REM Latency (minutes) |

| Vehicle | 10 | 125.4 ± 10.2 | 22.1 ± 3.5 | 20.5 ± 2.8 | 45.7 ± 5.1 |

| Zopiclone | 10 | 180.6 ± 12.8 | 15.8 ± 2.9 | 9.8 ± 1.7 | 68.2 ± 7.3* |

*Data are presented as mean ± SEM and are hypothetical representations based on published literature. p < 0.05 compared to vehicle.

Conclusion

Preclinical evaluation of zopiclone using rodent models has consistently demonstrated its efficacy as a hypnotic agent. The primary mechanism of action involves the positive allosteric modulation of GABA-A receptors, leading to enhanced inhibitory neurotransmission. Key preclinical endpoints, such as the loss of righting reflex and detailed EEG analysis, reveal a dose-dependent decrease in sleep latency and an increase in sleep duration, primarily through the augmentation of NREM sleep. These findings in animal models are consistent with the clinical effects of zopiclone in humans and underscore the utility of these preclinical protocols in the discovery and development of novel hypnotic drugs.

The Cellular and Molecular Targets of Zolpidem: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolpidem, a non-benzodiazepine hypnotic, is a widely prescribed therapeutic for the short-term management of insomnia. Its clinical efficacy is rooted in its specific interactions with cellular and molecular targets within the central nervous system. This technical guide provides a comprehensive overview of the molecular pharmacology of Zolpidem, with a focus on its primary binding sites, the downstream signaling consequences of its action, and the experimental methodologies used to elucidate these interactions. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Primary Molecular Target: The GABA-A Receptor

The principal molecular target of Zolpidem is the γ-aminobutyric acid type A (GABA-A) receptor, a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[1][2] Zolpidem acts as a positive allosteric modulator of the GABA-A receptor, binding to a site distinct from the GABA binding site.[1] This binding enhances the receptor's affinity for GABA, thereby increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization and reduced neuronal excitability.[2][3]

Subunit Selectivity of Zolpidem

The GABA-A receptor exists in numerous isoforms, arising from the assembly of different subunit combinations (e.g., α, β, γ). Zolpidem exhibits a marked selectivity for GABA-A receptors containing the α1 subunit.[4][5] It displays a significantly lower affinity for receptors containing α2 and α3 subunits and has negligible affinity for those with α5 subunits.[4] This α1-selectivity is thought to underlie Zolpidem's potent hypnotic effects with a reduced incidence of anxiolytic and myorelaxant side effects compared to non-selective benzodiazepines.[2][5]

Quantitative Analysis of Zolpidem Binding Affinity

The affinity of Zolpidem for different GABA-A receptor subtypes has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

| GABA-A Receptor Subtype | Reported Ki (nM) | Reference |

| α1β2γ2 | ~13-20 | [6] |

| α2β2γ2 | ~400 | [4] |

| α3β2γ2 | ~400 | [4] |

| α5β2γ2 | >10,000 | [6] |

Downstream Signaling and Cellular Effects

The binding of Zolpidem to the α1-containing GABA-A receptor and the subsequent enhancement of GABAergic inhibition trigger a cascade of downstream cellular events. The primary consequence is an increased influx of chloride ions (Cl-) into the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization moves the neuron's membrane potential further from the threshold required to fire an action potential, thus reducing neuronal excitability.

This fundamental mechanism of action manifests in several observable cellular effects:

-

Suppression of Neuronal Firing: Zolpidem has been shown to selectively inhibit high-frequency action potential firing in cortical neurons.[7]

-

Modulation of Synaptic Currents: Electrophysiological studies have demonstrated that Zolpidem potentiates GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs), primarily by prolonging their decay time.[8]

-

Reduction in Neuronal Calcium Signaling: By hyperpolarizing the neuronal membrane, Zolpidem can indirectly lead to a reduction in voltage-gated calcium channel activity, resulting in a suppression of intracellular calcium transients.

Zolpidem's primary signaling pathway.

Experimental Protocols

The characterization of Zolpidem's interaction with its molecular targets relies on a combination of biochemical and electrophysiological techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Zolpidem for specific GABA-A receptor subtypes.

1. Membrane Preparation:

-

Culture human embryonic kidney (HEK-293) cells stably expressing the desired recombinant human GABA-A receptor subtype (e.g., α1β2γ2).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4).[9]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[9]

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[9]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in a storage buffer (e.g., with 10% sucrose) and store at -80°C. Determine protein concentration using a standard assay (e.g., BCA assay).[9]

2. Binding Assay Protocol:

-

On the day of the assay, thaw the membrane preparation and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (typically 50-100 µg of protein).[9]

-

50 µL of a known concentration of a suitable radioligand (e.g., [3H]flunitrazepam or [3H]Ro15-1788).

-

50 µL of either binding buffer (for total binding), a high concentration of a non-labeled competitor like diazepam (for non-specific binding), or varying concentrations of Zolpidem (for competition binding).

-

-

Incubate the plate at a controlled temperature (e.g., 4°C or 30°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.[9]

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the Zolpidem concentration.

-

Determine the IC50 value (the concentration of Zolpidem that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of Zolpidem on GABA-A receptor-mediated ion currents in living cells.

1. Cell Preparation:

-

Use cells expressing the GABA-A receptor of interest, such as Xenopus laevis oocytes injected with cRNAs for the desired subunits or cultured mammalian cells (e.g., HEK-293) transiently or stably transfected.

-

Place the cells in a recording chamber on the stage of an inverted microscope and continuously perfuse with an external recording solution.

2. Recording Setup and Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

3. Recording Protocol:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply GABA at a specific concentration (e.g., EC10-EC20) to elicit a baseline current response.

-

Co-apply the same concentration of GABA with varying concentrations of Zolpidem to the cell.

-

Record the resulting currents using a patch-clamp amplifier and digitize the data for offline analysis.

4. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of Zolpidem.

-

Calculate the potentiation of the GABA response by Zolpidem as a percentage increase in current amplitude.

-

Plot the percentage potentiation against the logarithm of the Zolpidem concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of Zolpidem that produces 50% of the maximal potentiation).

-

Analyze the effects of Zolpidem on the kinetics of the GABA-evoked currents, such as the activation and deactivation rates.

Experimental workflow for Zolpidem characterization.

Off-Target and Other Molecular Interactions

While the primary pharmacological effects of Zolpidem are mediated through its interaction with α1-containing GABA-A receptors, some studies have explored potential off-target effects, although these are generally observed at concentrations higher than those achieved clinically. It is also important to note that Zolpidem's metabolites are pharmacologically inactive.

Conclusion

Zolpidem's therapeutic efficacy as a hypnotic is a direct result of its selective, high-affinity binding to α1 subunit-containing GABA-A receptors. This interaction potentiates the inhibitory effects of GABA, leading to a reduction in neuronal excitability in key brain regions involved in sleep regulation. The detailed understanding of its molecular and cellular targets, facilitated by the experimental protocols described in this guide, is crucial for the rational design of future hypnotics with improved efficacy and safety profiles. The continued investigation into the nuanced pharmacology of Zolpidem and similar compounds will undoubtedly contribute to advancements in the treatment of sleep disorders and our broader understanding of neuronal inhibition.

References

- 1. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ‘Z-trip’? A Comprehensive Overview and a Case-series of Zolpidem Misuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential effects of short- and long-term zolpidem treatment on recombinant α1β2γ2s subtype of GABAA receptors in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zolpidem: Efficacy and Side Effects for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons [frontiersin.org]

- 8. Effect of Zolpidem on Miniature IPSCs and Occupancy of Postsynaptic GABAA Receptors in Central Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

Bicuculline as a Pharmacological Tool for Neuroscience Research: An In-depth Technical Guide

Disclaimer: The term "Bikalm" did not yield results for a known pharmacological agent in neuroscience research. This guide proceeds under the assumption that the intended compound was Bicuculline , a widely used and well-documented pharmacological tool with a similar name.

This technical guide provides a comprehensive overview of Bicuculline, a pivotal pharmacological tool in the field of neuroscience. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering Bicuculline for their experimental paradigms. This document details its mechanism of action, provides key quantitative data, outlines experimental protocols, and illustrates relevant signaling pathways and workflows.

Introduction to Bicuculline

Bicuculline is a phthalide-isoquinoline alkaloid that is widely recognized for its potent and selective competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are crucial for regulating neuronal excitability. By blocking the action of GABA at the GABA-A receptor, Bicuculline effectively disinhibits neurons, leading to an increase in their firing rate. This property makes it an invaluable tool for studying synaptic inhibition, neuronal networks, and pathological states of hyperexcitability, such as epilepsy.

Mechanism of Action

Bicuculline exerts its effects by competing with GABA for the same binding site on the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential. Bicuculline binds to the GABA binding site but does not activate the channel; instead, it prevents GABA from binding and opening the channel. This blockade of inhibitory GABAergic transmission leads to a state of neuronal disinhibition and hyperexcitability.

Below is a diagram illustrating the signaling pathway at a GABAergic synapse and the action of Bicuculline.

Quantitative Pharmacological Data

The potency of Bicuculline can vary depending on the specific subunit composition of the GABA-A receptor and the experimental preparation. The following table summarizes key quantitative data for Bicuculline.

| Parameter | Value | Species/Preparation | Receptor Subunit | Reference |

| IC₅₀ | 2.5 µM | Rat cortical neurons | Not specified | |

| IC₅₀ | 1.1 µM | Human recombinant | α1β2γ2 | |

| IC₅₀ | 430 nM | Rat hippocampus | Not specified | |

| Kᵢ | 160 nM | Rat brain membranes | Not specified |

Experimental Protocols

Bicuculline is frequently used to induce epileptiform activity in in vitro preparations, such as brain slices, to study the mechanisms of epilepsy and test anti-epileptic drugs.

4.1. Induction of Epileptiform Activity in Hippocampal Slices

This protocol outlines a general procedure for using Bicuculline to induce interictal-like discharges in acute rodent hippocampal slices.

Materials:

-

Bicuculline methiodide (water-soluble form)

-

Artificial cerebrospinal fluid (aCSF)

-

Rodent (rat or mouse)

-

Vibratome or tissue chopper

-

Dissection microscope and tools

-

Incubation and recording chambers

-

Electrophysiology rig (for field potential or patch-clamp recordings)

Methodology:

-

Slice Preparation:

-

Anesthetize the rodent and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the hippocampus using a vibratome.

-

Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

-

-

Induction of Epileptiform Activity:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Obtain a stable baseline recording of neuronal activity (e.g., field excitatory postsynaptic potentials, fEPSPs) in the CA1 or CA3 region of the hippocampus.

-

Switch the perfusion to aCSF containing Bicuculline at a final concentration of 10-50 µM.

-

Monitor the electrophysiological recording for the emergence of spontaneous, synchronized neuronal bursting activity, which is indicative of epileptiform discharges.

-

-

Data Acquisition and Analysis:

-

Record the epileptiform activity for a sufficient duration to allow for analysis of burst frequency, duration, and amplitude.

-

Wash out the Bicuculline by perfusing with normal aCSF and observe for the return to baseline activity.

-